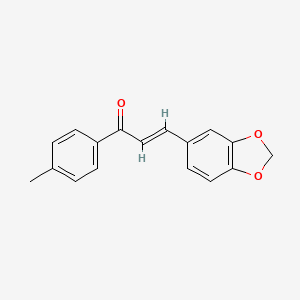

Chalcone, 4'-methyl-3,4-(methylenedioxy)-

Description

General Overview of Chalcones: Structure, Bioprecursors, and Broad Pharmacological Relevance

Chalcones are a class of organic compounds that form the central core of many important biological molecules. bohrium.com Chemically, they are defined by a 1,3-diaryl-2-propen-1-one backbone, consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. bohrium.comrjpn.orgnih.gov This structure, also known as benzalacetophenone or phenyl styryl ketone, is a key feature of flavonoids and isoflavonoids, for which chalcones are the biogenetic precursors. bohrium.comrjpn.orgresearchgate.net As intermediates in the flavonoid biosynthetic pathway, chalcones are ubiquitous in edible and medicinal plants, including fruits, vegetables, spices, and teas. rjpn.orgnih.govrdd.edu.iq

The presence of the reactive α,β-unsaturated keto-ethylenic group (–CO–CH=CH–) is largely responsible for the diverse biological activities exhibited by this class of compounds. nih.govjapsonline.com Chalcones and their derivatives have demonstrated a wide spectrum of pharmacological effects. rjpn.orgjapsonline.com Extensive research has highlighted their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, antidiabetic, and antiparasitic agents. japsonline.comhumanjournals.comnih.govfrontiersin.org This broad relevance has made chalcone (B49325) scaffolds a privileged structure in medicinal chemistry and a focal point for the development of new therapeutic agents. bohrium.comjapsonline.com

| Property | Description |

| Core Structure | 1,3-diphenyl-2-propen-1-one rjpn.org |

| Classification | Flavonoid, Aromatic Ketone bohrium.comhumanjournals.com |

| Biosynthesis | Precursor to flavonoids and isoflavonoids bohrium.comresearchgate.net |

| Natural Sources | Widely distributed in edible plants, fruits, and vegetables rjpn.orgnih.gov |

| Key Functional Group | α,β-unsaturated carbonyl system (-CO-CH=CH-) japsonline.com |

Significance of Substituted Chalcones in Medicinal Chemistry and Drug Discovery

The basic chalcone structure serves as a versatile template that can be chemically modified to create a vast library of derivatives with enhanced or specific biological activities. acs.orgjchemrev.com The two aromatic rings and the α,β-unsaturated system are amenable to various substitutions, which can significantly alter the compound's physicochemical properties and pharmacological behavior. jchemrev.com In medicinal chemistry, the strategic addition of different functional groups—such as hydroxyl, methoxy (B1213986), halogen, or heterocyclic rings—to the chalcone scaffold is a common approach to optimize therapeutic potential. frontiersin.orgnih.gov

These substitutions can influence factors like solubility, lipophilicity, and electronic distribution, which in turn affect the molecule's ability to interact with biological targets like enzymes and receptors. mdpi.comnih.gov For instance, the presence and position of hydroxyl or methoxy groups can enhance anti-inflammatory or antifungal activity. frontiersin.orgmdpi.com Similarly, incorporating fluorine atoms can lead to significant changes in the molecule's properties, potentially improving bioactivity. nih.gov The simple chemistry of chalcones, often synthesized via the Claisen-Schmidt condensation, allows for the efficient and convenient creation of these diverse derivatives, making them highly attractive for drug discovery and development programs. japsonline.comnih.gov Researchers focus on structure-activity relationship (SAR) studies to understand how different substituents contribute to the observed biological effects, guiding the design of more potent and selective therapeutic agents. bohrium.commdpi.com

Specific Focus on Methylenedioxy-Substituted Chalcones and Their Research Potential

Within the vast family of chalcone derivatives, those featuring a methylenedioxy group (–O–CH₂–O–) fused to one of the aromatic rings have garnered particular research interest. The methylenedioxy moiety is a key structural feature in many natural products and is known to influence biological activity. In the context of chalcones, this substitution can impact the molecule's conformation and electronic properties, potentially leading to unique pharmacological profiles.

The specific compound, Chalcone, 4'-methyl-3,4-(methylenedioxy)- , incorporates a methylenedioxy group on one aromatic ring (the B-ring, derived from piperonal) and a methyl group on the other (the A-ring, derived from 4-methylacetophenone). Research into related 3,4-methylenedioxychalcone derivatives has explored their potential in various therapeutic areas. For example, studies have shown that chalcones containing 3,4-methylenedioxy motifs can exhibit significant antifungal activity, even without other substituents on the second aromatic ring. mdpi.com Furthermore, some 3',4'-methylenedioxychalcone derivatives have been synthesized and tested for their in-vitro tumor cell suppression activity, with results indicating potent inhibitory effects on various human cancer cell lines. google.com The combination of the methylenedioxy group with other substituents, such as the 4'-methyl group in this specific compound, provides a unique chemical entity whose full biological potential remains an active area of investigation.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| Chalcone, 4'-methyl-3,4-(methylenedioxy)- | 37620-38-5 | C₁₇H₁₄O₃ | 266.29 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-12-2-6-14(7-3-12)15(18)8-4-13-5-9-16-17(10-13)20-11-19-16/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMSRAHCNKMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101194112 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37620-38-5 | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37620-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101194112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Chalcones Incorporating Methylenedioxy and Methyl Moieties

Established Synthetic Routes for Chalcones

Chalcones, which are precursors to flavonoids and isoflavonoids, consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. nih.gov Their synthesis is a cornerstone of medicinal and organic chemistry, primarily due to the diverse biological activities exhibited by their derivatives. chemrevlett.com

The most prevalent and classic method for synthesizing chalcones is the Claisen-Schmidt condensation. chemrevlett.comresearchgate.net This reaction is a type of crossed-aldol condensation that occurs between an aromatic aldehyde and an acetophenone (B1666503) in the presence of a base or acid catalyst. mdpi.comscispace.com

In the base-catalyzed variant, a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used, often in an alcoholic solvent like ethanol. researchgate.netyoutube.comnih.gov The reaction mechanism involves the deprotonation of the α-carbon of the acetophenone by the base, creating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone (B49325). researchgate.net This condensation is a reliable method for forming the carbon-carbon bond that establishes the chalcone backbone. mdpi.com Variants of the reaction may use other bases like lithium hydroxide (LiOH) or barium hydroxide (Ba(OH)2). chemrevlett.comresearchgate.net

In recent years, green chemistry principles have driven the adoption of advanced techniques to enhance the efficiency and environmental friendliness of chalcone synthesis. mdpi.com One such prominent technique is the use of ultrasound irradiation. chemrevlett.commdpi.com Ultrasound-assisted synthesis accelerates the reaction rate, often leading to significantly higher yields in shorter time frames compared to conventional stirring methods. researchgate.net

This "green" method is effective for the Claisen-Schmidt condensation, promoting the formation of chalcones with excellent activity and selectivity. researchgate.net The application of ultrasonic waves can enhance the catalytic activity, and studies have shown that this method can be more effective than traditional approaches, involving lower energy consumption and a more straightforward synthesis process. For instance, chalcone derivatives have been successfully synthesized by reacting acetophenones with benzaldehydes under ultrasonic irradiation. nih.gov

Strategies for Introducing Methylenedioxy and Methyl Groups into Chalcone Scaffolds

The specific functional groups on the aromatic rings of a chalcone determine its chemical properties and biological activity. The introduction of methylenedioxy and methyl moieties into the chalcone scaffold is achieved by selecting appropriately substituted precursors for the Claisen-Schmidt condensation. nih.gov

To synthesize "Chalcone, 4'-methyl-3,4-(methylenedioxy)-," the reaction requires two specific starting materials:

4-methylacetophenone : This provides the aromatic ring (A-ring) containing the methyl group at the para-position (4'-position).

3,4-(methylenedioxy)benzaldehyde (Piperonal) : This provides the second aromatic ring (B-ring) featuring the methylenedioxy group across the 3 and 4 positions.

The base-catalyzed condensation of these two precursors directly yields the target chalcone, (E)-3-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)prop-2-en-1-one. This strategic selection of reactants is a fundamental and efficient approach to building complex chalcone structures with desired functionalities.

Table 1: Reactants for the Synthesis of Chalcone, 4'-methyl-3,4-(methylenedioxy)-

| Role | Chemical Name | Structure | Moiety Introduced |

| Ketone Precursor | 4-methylacetophenone |  | 4'-methyl group |

| Aldehyde Precursor | 3,4-(methylenedioxy)benzaldehyde (Piperonal) |  | 3,4-(methylenedioxy) group |

Synthesis of Novel Chalcone, 4'-methyl-3,4-(methylenedioxy)- Analogues and Chemically Modified Derivatives

The synthesis of novel analogues and derivatives of a parent chalcone structure is a common strategy in drug discovery to explore structure-activity relationships. For chalcones containing a methylenedioxy group, analogues can be readily synthesized by varying the substituent on the other aromatic ring.

One documented approach involves the synthesis of a series of 3',4'-methylenedioxychalcone derivatives. mdpi.com In this work, 3',4'-(methylenedioxy)acetophenone (B355635) was used as the constant ketone precursor, while a variety of substituted aromatic aldehydes were employed to generate a library of chalcone analogues. mdpi.com This demonstrates a versatile method for creating chemical diversity around the core chalcone scaffold.

For example, reacting 3',4'-(methylenedioxy)acetophenone with the aldehydes listed below yields a range of structurally related chalcones. mdpi.com This same principle can be applied to create analogues of "Chalcone, 4'-methyl-3,4-(methylenedioxy)-" by keeping 3,4-(methylenedioxy)benzaldehyde constant and instead using various substituted acetophenones.

Table 2: Examples of Aldehydes Used for Synthesizing 3',4'-Methylenedioxychalcone Analogues

| Aldehyde Reactant | Resulting Chalcone B-Ring Substituent |

| Benzaldehyde | Unsubstituted |

| m-Methoxybenzaldehyde | 3-methoxy |

| p-Methoxybenzaldehyde | 4-methoxy |

| 3,4-Dimethoxybenzaldehyde | 3,4-dimethoxy |

| p-Dimethylaminobenzaldehyde | 4-(dimethylamino) |

| Vanillin | 4-hydroxy-3-methoxy |

| Piperonal | 3,4-(methylenedioxy) |

Source: Data derived from a study on the synthesis of 3',4'-methylenedioxychalcone derivatives. mdpi.com

This modular approach, facilitated by the robustness of the Claisen-Schmidt condensation, allows for the systematic modification of the chalcone structure to fine-tune its properties. mdpi.comgoogle.com

Structure Activity Relationship Sar Studies of Chalcone, 4 Methyl 3,4 Methylenedioxy and Analogues

Influence of Substituent Patterns and Positions on Biological Activities

The substitution pattern on both the A and B rings of the chalcone (B49325) scaffold is a critical determinant of the type and potency of its biological activities, which include antifungal, anticancer, antioxidant, and anti-inflammatory effects. mdpi.comnih.gov SAR studies have shown that the presence, number, and location of groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methyl (-CH3) can significantly modulate the pharmacological profile. mdpi.commdpi.com

For instance, the antifungal activity of chalcone derivatives against phytopathogenic fungi is strongly related to the presence of methoxy and hydroxyl groups. mdpi.com In a series of 3',4'-methylenedioxychalcone derivatives, compounds with methoxyl groups on the B-ring at the C-3 and C-4 positions showed enhanced antifungal activity. mdpi.com Similarly, the presence of hydroxyl groups is often linked to increased antioxidant activity, as they can act as hydrogen donors to scavenge free radicals. mdpi.com The position of these substituents is also crucial; studies on chalcone isomers have demonstrated that altering the substituent position can impact molecular conformation and crystal packing, which in turn affects the compound's physical and biological properties. researchgate.net

Electron-donating groups, such as a methoxyl group on the A-ring, have been found to be favorable for the quantum yield in fluorescent chalcones, while electron-withdrawing groups can decrease it. nih.gov In the context of anti-inflammatory activity, the substitution pattern on the acetophenone-derived ring (A-ring) plays a significant role. For primary amino-substituted chalcones, the observed trend in activity was ortho > para > meta. nih.gov The α,β-unsaturated ketone moiety is a common structural feature essential for the cytotoxicity of many chalcones, and its modification often leads to reduced activity. nih.gov

Specific Role of the Methylenedioxy Moiety (3,4-position) on A-ring or B-ring in Modulating Activity

The methylenedioxy group, a five-membered ring fused to the aromatic core, is a key structural feature in many biologically active natural products. Its presence and position on the chalcone scaffold significantly modulate the compound's activity.

When positioned on the A-ring (derived from 3',4'-(methylenedioxy)acetophenone), the 3,4-methylenedioxy moiety has been shown to be a crucial contributor to antifungal activity. mdpi.com Studies on derivatives targeting the fungus Monilinia fructicola revealed that chalcones containing the 3,4-methylenedioxy motif on the A-ring were active even without any substituents on the B-ring. mdpi.com This suggests that the A-ring with this specific substitution pattern is a key pharmacophore for this particular activity. The combination of the methylenedioxy group on the A-ring with methoxy and hydroxyl groups on the B-ring can further enhance this antifungal effect. mdpi.com

Conversely, when the methylenedioxy group is located on the B-ring (derived from 3,4-methylenedioxybenzaldehyde, also known as piperonal), it also imparts significant biological properties. A study on piperonal-based chalcones evaluated their inhibitory potency against human carbonic anhydrase (hCA I and II) and acetylcholinesterase (AChE). researchgate.net In this series, the B-ring contained the methylenedioxy group, while various substituents were placed on the A-ring. The results indicated that these compounds were effective enzyme inhibitors, with the specific substitution on the A-ring fine-tuning the potency. researchgate.net For example, a methoxy derivative was most effective against hCA isoenzymes, while a fluorine derivative showed the strongest inhibition of AChE. researchgate.net

This positional difference highlights the versatility of the methylenedioxy group. Its placement on either the A- or B-ring can direct the chalcone's activity towards different biological targets, from fungal proteins to human enzymes involved in neurological processes.

Specific Role of the Methyl Moiety (4'-position) in Determining Pharmacological Profile

The methyl group (-CH3) at the 4'-position of the A-ring plays a distinct role in shaping the pharmacological profile of chalcones. Although seemingly a simple substituent, its electronic and steric properties can lead to significant changes in biological activity compared to other groups at the same position.

In studies comparing the in vitro cytotoxicity of chalcones against various cancer cell lines, the 4-methyl derivative was found to be more effective toward most of the tested cell lines than its 4-methoxy analogue. nih.gov Furthermore, the tumor promotion inhibitory effect of 4-methyl-4′-hydroxychalcone was approximately twice as high as that of the corresponding 4-methoxy compound. nih.gov This suggests that the electron-donating, yet less polar, nature of the methyl group compared to the methoxy group can be advantageous for certain anticancer activities.

Structurally, the presence of a methyl group can affect the planarity of the molecule. The crystal structure of 3-(4-methylphenyl)-1-phenylprop-2-enone, an isomer of the title compound, shows a significant deviation from planarity, with a dihedral angle of 50.7° between the two benzene (B151609) rings. researchgate.net This alteration in molecular geometry, induced by substituents, can impact how the molecule fits into the binding site of a biological target, thereby influencing its pharmacological profile.

Correlation Between Specific Structural Features and Compound Potency or Selectivity

The potency and selectivity of chalcone derivatives are not determined by a single functional group but by the interplay of all structural features within the molecule. The specific combination of the 4'-methyl group on the A-ring and the 3,4-methylenedioxy group on the B-ring in the parent compound creates a unique electronic and steric profile that dictates its interaction with biological targets.

Potency is often linked to the electronic nature of the substituents. For instance, the presence of electron-donating groups can enhance certain activities. SAR studies have revealed that symmetrical bromine atoms or 3,4-dimethoxy groups on both aromatic rings can improve anti-inflammatory activity. researchgate.net In the case of 4'-methyl-3,4-(methylenedioxy)chalcone, the methyl group is a weak electron-donating group, while the methylenedioxy group also donates electron density to the aromatic ring. This electronic enrichment may be crucial for its potency.

Selectivity, the ability to interact with a specific target over others, is highly dependent on the three-dimensional shape of the molecule and the precise placement of functional groups. Molecular modifications aimed at enhancing selectivity have been a key focus of research. For example, chemical optimization of a chalcone known as CM-M345 led to a derivative with increased selectivity for cancer cells expressing wild-type p53 and low toxicity to non-tumor cells. nih.gov

The combination of features in 4'-methyl-3,4-(methylenedioxy)chalcone can be analyzed based on related structures. The methylenedioxy group on the B-ring is a feature of potent enzyme inhibitors, while the 4'-methyl group on the A-ring has been associated with enhanced cytotoxicity compared to other substituents. researchgate.netnih.gov Therefore, this specific combination is likely to yield a compound with a potent and potentially selective biological profile, warranting further investigation to fully characterize its activity spectrum.

Table 1: Influence of B-Ring Substituents on Antifungal Activity of 3',4'-Methylenedioxychalcones This table is illustrative, based on findings that substitutions on the B-ring modulate the activity conferred by the A-ring's methylenedioxy group. mdpi.com

| B-Ring Substituent(s) | Relative Antifungal Potency | Key Finding |

| None (unsubstituted) | Active | The 3',4'-methylenedioxy group on the A-ring is sufficient for activity. mdpi.com |

| 3-OCH3, 4-OCH3 | More Active | Methoxy groups on the B-ring can maximize antifungal properties. mdpi.com |

| 3-OCH3, 4-OH | Most Active | A combination of methoxy and hydroxyl groups on the B-ring can further enhance activity. mdpi.com |

Identification of Pharmacophoric Requirements for Optimized Interaction with Biological Targets

A pharmacophore model outlines the essential structural and electronic features required for a molecule to interact with a specific biological target and trigger a response. For chalcones, including 4'-methyl-3,4-(methylenedioxy)-, several key pharmacophoric requirements have been identified.

The α,β-Unsaturated Ketone System: This enone moiety is a cornerstone of the chalcone pharmacophore for many biological activities, particularly anticancer and antimicrobial effects. nih.gov It acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine) in target proteins. The reactivity of this system is modulated by the substituents on the A and B rings. The preservation of this enone linker is often crucial for maintaining cytotoxicity. nih.gov

Specific Substitution Patterns for Target Recognition:

Hydrogen Bond Donors/Acceptors: Groups like hydroxyls (-OH) and the carbonyl oxygen (C=O) can act as hydrogen bond acceptors or donors. Molecular docking studies have shown that a higher number of hydrogen bonds between a chalcone derivative and a target enzyme, such as succinate (B1194679) dehydrogenase, is related to higher activity. mdpi.com

Hydrophobic/Lipophilic Groups: The methylenedioxy and methyl groups contribute to the molecule's lipophilicity. This property is important for membrane permeability and for engaging with hydrophobic pockets in target proteins. An adequate lipophilicity allows for proper diffusion through fungal or bacterial cell membranes. mdpi.com

Electron-Donating/Withdrawing Groups: The electronic nature of the substituents influences the reactivity of the enone system and the strength of non-covalent interactions. For instance, weak electron-donating groups on the A-ring have been found to be favorable for fluorescence properties, which can be exploited in imaging applications. nih.gov

Computational Chemistry and in Silico Modeling of Chalcone, 4 Methyl 3,4 Methylenedioxy Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of predictive QSAR models for chalcone (B49325) derivatives involves a dataset of compounds with known biological activities. These models are constructed using statistical methods such as multiple linear regression (MLR) to correlate molecular descriptors with activity. For instance, a 2D-QSAR model developed for a series of 70 chalcone derivatives as inhibitors of monoamine oxidase B (MAO-B) demonstrated a determination coefficient (r²) of 0.76 and a cross-validation coefficient (Q²cv) of 0.72. nih.govbenthamdirect.com The predictive power of such models is further assessed through external validation, where the model's ability to predict the activity of a separate set of compounds is tested. An external validation performed on 11 chalcones yielded a predictive ability (Q²ext) of 0.74, indicating a robust and reliable model. nih.govbenthamdirect.com

Similarly, 3D-QSAR models have been developed for chalcone derivatives. One such model, utilizing 128 Volsurf+ molecular descriptors and MLR, also showed good statistical significance with an r² of 0.76 and a Q²cv of 0.72. The external validation with 11 chalcones resulted in a Q²ext of 0.74. nih.govbenthamdirect.com These validated models serve as powerful tools for predicting the biological activity of newly designed chalcone derivatives, thereby prioritizing synthetic efforts. nih.gov

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| 2D-QSAR | r² | 0.76 | Indicates a good correlation between descriptors and biological activity. |

| Q²cv | 0.72 | Demonstrates good internal predictive ability of the model. | |

| Q²ext | 0.74 | Shows strong predictive power for external datasets. | |

| 3D-QSAR (Volsurf+ descriptors) | r² | 0.76 | Indicates a good correlation between descriptors and biological activity. |

| Q²cv | 0.72 | Demonstrates good internal predictive ability of the model. | |

| Q²ext | 0.74 | Shows strong predictive power for external datasets. |

A crucial aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, constitutional, and topological types.

For a series of chalcone derivatives targeting MAO-B, the 2D-QSAR model identified four key descriptors from a pool of 143 Dragon 7 molecular descriptors: MATS7v, GATS1i, GATS3i, and C-006. nih.govbenthamdirect.com These descriptors encode information about the molecule's topology and connectivity. In another study on chalcones with antitubercular activity, various descriptors including constitutional, topological, geometrical, electrostatic, and quantum-chemical properties were calculated to build the QSAR model. nih.gov For chalcones acting as anticancer agents, BCUT descriptors (related to charge), autocorrelation descriptors, and the energy of the Highest Occupied Molecular Orbital (HOMO) were found to be crucial for their antimitotic activity. nih.gov The combination of topological, electrostatic, and quantum chemical descriptors has been shown to significantly improve the predictive power of QSAR models for chalcones. nih.gov

| Descriptor Type | Examples | Biological Activity Correlation | Reference |

|---|---|---|---|

| Topological | MATS7v, GATS1i, GATS3i, C-006 | Correlate with MAO-B inhibitory activity. | nih.govbenthamdirect.com |

| Electronic | HOMO energy, BCUT descriptors (charge) | Important for antimitotic and antiproliferative activities. | nih.gov |

| Steric | Steric fields in CoMFA/CoMSIA | Influence anticancer activity against colon cancer cells. | researchgate.net |

| Constitutional | Number of rotatable bonds | Affects P-glycoprotein inhibitory activity. | nih.gov |

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the spatial requirements for biological activity. These approaches are particularly useful for rigid molecules like chalcones. nih.gov

In a 3D-QSAR study of chalcone derivatives as anticancer agents against human colon cancer (HTC116), both CoMFA and CoMSIA models yielded encouraging results. researchgate.net The CoMFA model, which considers steric and electrostatic fields, produced a cross-validation coefficient (Q²) of 0.608 and a conventional correlation coefficient (R²) of 0.960. The CoMSIA model, which includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, showed a Q² of 0.806 and an R² of 0.934. researchgate.net These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity, thus guiding the design of more potent analogs. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand the molecular basis of ligand-target interactions.

Molecular docking simulations of chalcone derivatives have successfully predicted various types of interactions with their biological targets, including hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, in a study of chalcone derivatives as inhibitors of Leishmania infantum Arginase (LiARG), docking analysis revealed that the compounds bind near the active site. researchgate.net Similarly, docking studies of chalcone derivatives with the Epidermal Growth Factor Receptor (EGFR) kinase domain showed hydrogen bond formation with key amino acid residues like LYS721. nih.gov The binding energy, which is a measure of the affinity of the ligand for the receptor, is also calculated in docking studies. For a series of novel chalcone derivatives targeting the EGFR kinase domain, the binding energies ranged from -6.10 to -9.25 Kcal/mol. nih.gov

In the context of 3′,4′-methylenedioxychalcone derivatives, molecular docking has been used to evaluate their interactions with succinate (B1194679) dehydrogenase (SDH). mdpi.com The analysis highlighted that the number of hydrogen bonds formed between the ligand and the protein's amino acid residues is a crucial factor for the activity of these compounds. mdpi.com

Molecular docking is instrumental in elucidating the precise binding modes of chalcone derivatives within the active sites of enzymes and receptors. For example, docking simulations of chalcone derivatives into the active site of Acetylcholinesterase (AChE) revealed that they bind in a manner similar to the standard inhibitor rivastigmine. researchgate.net The binding energies of the docked chalcones were comparable to that of rivastigmine, suggesting a similar inhibitory potential. researchgate.net

In another study, molecular docking was employed to understand the binding of chalcone derivatives to the estrogen receptor alpha (ERα). The simulations showed that these compounds interact with key residues such as Leu346, Thr347, Ala350, Glu353, and Arg394. nih.govresearchgate.net The identification of these specific interactions provides a structural basis for the observed biological activity and guides the design of derivatives with improved affinity and selectivity. The crystal structure of the target protein, often obtained from the Protein Data Bank (PDB), is a prerequisite for accurate docking studies. nih.govthepharmajournal.com

| Chalcone Derivative Class | Target Enzyme/Receptor | Key Interacting Residues | Predicted Interactions | Reference |

|---|---|---|---|---|

| General Chalcones | EGFR Kinase Domain | LYS721 | Hydrogen Bonding | nih.gov |

| 3′,4′-Methylenedioxychalcones | Succinate Dehydrogenase (SDH) | Not specified | Hydrogen Bonding | mdpi.com |

| Heterocyclic Chalcones | Acetylcholinesterase (AChE) | Not specified | Binding mode similar to rivastigmine | researchgate.net |

| General Chalcones | Estrogen Receptor Alpha (ERα) | Leu346, Thr347, Arg394 | Hydrophobic and Hydrogen Bonding | nih.govresearchgate.net |

| General Chalcones | Leishmania infantum Arginase (LiARG) | Not specified | Binding near the active site | researchgate.net |

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of essential chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model represents the spatial arrangement of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for optimal interaction with a specific biological target. nih.govresearchgate.net

For chalcone derivatives, pharmacophore models are developed to understand the key interaction features that govern their activity. nih.gov These models can be generated from a series of active molecules, providing a 3D-query to search for new bioactive compounds through virtual screening or to guide the design of new derivatives. nih.govnih.gov For instance, studies on various chalcone derivatives have identified aromatic and hydrogen bond donor features as important pharmacophoric contours for their biological activities. researchgate.net A higher pharmacophore fit score for a designed compound indicates a better geometric alignment of its features with the 3D-pharmacophore model, suggesting a higher probability of biological activity. nih.gov This approach allows medicinal chemists to make informed decisions during lead optimization, focusing on modifications that enhance the alignment with the established pharmacophore. nih.gov

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADME/T prediction is a critical step in modern drug discovery, aiming to filter out candidate compounds that are likely to fail in later clinical trials due to poor pharmacokinetic profiles. dergipark.org.tr Various computational tools and web servers, such as SwissADME and OSIRIS, are employed to predict the ADME/T properties of novel compounds, including chalcone derivatives. benthamdirect.comcitedrive.comrjptonline.org These predictions help assess a compound's potential to be absorbed, distributed, metabolized, and excreted by the body, as well as its potential toxicity. dergipark.org.trcitedrive.com

Oral bioavailability is a key determinant of a drug's therapeutic potential. A widely used method to predict this is by assessing compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule. benthamdirect.comnih.gov These rules establish relationships between a molecule's physicochemical properties and its likelihood of being orally bioavailable. In silico studies on various chalcone series have consistently shown that these compounds generally exhibit favorable drug-likeness profiles. benthamdirect.comnih.gov

For instance, computational analyses confirm that many chalcone derivatives comply with Lipinski's rule, showing no violations. benthamdirect.com These evaluations typically analyze parameters such as molecular weight (MW), the number of hydrogen bond donors (HBD), the number of hydrogen bond acceptors (HBA), and lipophilicity (LogP). rjptonline.org Favorable ADME predictions, including high gastrointestinal (GI) absorption, are often reported for synthesized chalcone compounds. dergipark.org.tr

Table 1: Key Parameters for Drug-Likeness Evaluation

| Rule | Parameter | Favorable Range | Relevance to Chalcones |

|---|---|---|---|

| Lipinski's Rule | Molecular Weight (MW) | ≤ 500 Da | Chalcone derivatives generally fall within this range. rjptonline.org |

| LogP (Lipophilicity) | ≤ 5 | Often compliant, indicating good permeability. | |

| Hydrogen Bond Donors | ≤ 5 | Typically have a low number of HBDs. rjptonline.org | |

| Hydrogen Bond Acceptors | ≤ 10 | Typically have a low number of HBAs. rjptonline.org | |

| Veber's Rule | Rotatable Bonds | ≤ 10 | Chalcones generally show good conformational flexibility. nih.gov |

The metabolic stability of a drug candidate is crucial for its efficacy and safety. In silico tools can predict a molecule's susceptibility to metabolism, primarily by Cytochrome P450 (CYP) enzymes, which play a central role in drug metabolism. Predictions can indicate whether a chalcone derivative is likely to be an inhibitor of major CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). This information is vital to foresee potential drug-drug interactions. Furthermore, computational models can predict other pharmacokinetic properties, such as blood-brain barrier (BBB) permeability, which is essential for drugs targeting the central nervous system. dergipark.org.tr Studies on chalcone derivatives have shown that many compounds are predicted to have excellent BBB permeability and high GI absorption. dergipark.org.tr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a powerful computational microscope to observe the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are used to analyze the conformational stability of a ligand when it is bound to its target protein and to gain deeper insights into the binding interactions. nih.govrsc.org

For chalcone derivatives, MD simulations can validate the results of molecular docking studies by assessing the stability of the predicted ligand-protein complex. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD value over the simulation time suggests that the ligand remains in a stable conformation within the binding pocket. nih.govresearchgate.net RMSF analysis helps to identify the flexibility of different parts of the protein and ligand. nih.gov These simulations can confirm the stability of crucial interactions, such as hydrogen bonds, and provide a more dynamic and realistic view of the binding event, which is invaluable for lead optimization. nih.govrsc.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Electronic Property Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. materialsciencejournal.org

For chalcone derivatives, FMO analysis, often performed using Density Functional Theory (DFT) calculations, provides valuable insights into their electronic properties and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.org This analysis helps in understanding the charge distribution, identifying reactive sites within the molecule, and predicting its biological properties. nih.govresearchgate.net The calculated HOMO and LUMO energies can be correlated with the observed biological activities of chalcone derivatives, aiding in the design of new compounds with desired electronic characteristics for therapeutic applications. nih.govpku.edu.cn

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Chalcone, 4'-methyl-3,4-(methylenedioxy)- |

| 2-methyl-N-phenyl-5,6-dihydro-1,4-oxathiine-3-carboxamide |

| 4-hydroxytamoxifen |

| 2′,4′-dihydroxy-6-methoxy-3,5-dimethylchalcone |

Emerging Research Areas and Future Directions for Chalcone, 4 Methyl 3,4 Methylenedioxy Derivatives

Design and Synthesis of Multi-Targeted Chalcone (B49325) Hybrid Molecules

A prominent strategy in modern drug discovery is the creation of hybrid molecules that integrate two or more pharmacophores into a single entity. nih.gov This approach aims to develop agents that can modulate multiple biological targets simultaneously, which can lead to enhanced efficacy, reduced potential for drug resistance, and improved therapeutic outcomes. nih.gov For chalcone derivatives, this involves covalently linking the chalcone scaffold to other biologically active moieties.

The rationale behind developing multi-targeted chalcone hybrids includes:

Overcoming Drug Resistance: By acting on multiple cellular pathways, hybrid molecules can be effective against pathogens or cancer cells that have developed resistance to single-target agents. nih.gov

Treating Complex Diseases: Pathologies like Alzheimer's disease and cancer involve intricate biological networks. nih.govnih.gov Hybrid compounds targeting multiple nodes in these networks—such as acetylcholinesterase (AChE) and amyloid-β aggregation in Alzheimer's—offer a more holistic therapeutic approach. nih.gov

Research has focused on synthesizing chalcone hybrids with various molecular partners. For instance, chalcone-azole hybrids have been developed as potential anticancer agents, with molecular docking studies suggesting they may target enzymes like cathepsin L and K. nih.gov Similarly, the fusion of chalcone scaffolds with moieties designed to inhibit acetylcholinesterase and chelate metal ions represents a promising strategy for treating Alzheimer's disease. nih.gov The synthesis of these complex molecules often relies on established chemical reactions, such as the Claisen-Schmidt condensation for forming the chalcone core, followed by coupling reactions to attach the second pharmacophore. mdpi.com

Application in Research for Neglected Tropical Diseases

Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, yet therapeutic options are often limited, toxic, or facing growing resistance. nih.govnih.gov Chalcones have emerged as a promising class of compounds in the search for new, safe, and effective treatments for these protozoan infections. nih.gov

Chalcone derivatives have demonstrated significant in vitro activity against the causative agents of several NTDs:

Leishmania species: Various substituted chalcones have been shown to inhibit the growth of Leishmania promastigotes and amastigotes. nih.govoup.com Studies indicate that oxygenated chalcones can interfere with the function of the parasite's mitochondria, leading to cell death. oup.com Some derivatives have also been identified as inhibitors of Leishmania infantum arginase, an enzyme crucial for parasite survival. frontiersin.org

Trypanosoma cruzi: Chalcones have also shown potent trypanocidal activity against the agent of Chagas' disease. nih.gov Certain coumaro-chalcone hybrids exhibit inhibition of T. cruzi intracellular amastigotes at levels comparable to the commercial drug Benznidazole. nih.gov

The mechanism for their antiprotozoal action appears to be multifactorial, with studies suggesting that chalcones can induce mitochondrial dysfunction and inhibit key parasitic enzymes like fumarate (B1241708) reductase and cysteine proteinases. oup.comfrontiersin.org The presence and position of substituents on the aromatic rings of the chalcone are critical for their bioactivity. nih.gov For instance, derivatives of 3',4'-methylenedioxychalcone with methoxyl groups on the B ring have shown notable antifungal activity, suggesting that this core structure is a viable starting point for developing potent antiprotozoal agents. mdpi.com

| Compound Type | Target Organism | Key Findings | Reference |

|---|---|---|---|

| Substitution-containing chalcones | Leishmania braziliensis, Trypanosoma cruzi | Demonstrated concentration-dependent inhibition of in vitro parasite growth. | nih.gov |

| Oxygenated chalcones | Leishmania major, Leishmania donovani | Inhibited parasite growth by altering the ultrastructure and function of mitochondria. | oup.com |

| Coumaro-chalcone hybrids | Trypanosoma cruzi | Exhibited inhibition of intracellular amastigotes similar to the drug Benznidazole. | nih.gov |

| Ligustrazine-based chalcones | Leishmania major, Trypanosoma brucei | Some derivatives showed stronger growth inhibition of promastigotes than the control drug eflornithine. | mdpi.com |

| Synthetic chalcone derivatives | Leishmania infantum | Identified as inhibitors of the parasite's arginase enzyme. | frontiersin.org |

Development of Novel Delivery Systems for Enhanced Bioavailability and Targeted Action

Despite their promising biological activities, the therapeutic application of many chalcone derivatives is hampered by poor water solubility, which can lead to low bioavailability. nih.gov To overcome this limitation, researchers are developing novel drug delivery systems designed to protect the chalcone molecule, enhance its solubility, and facilitate its delivery to the target site. researchgate.net

Several types of nanocarriers have been explored for the delivery of chalcones:

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like chalcones. nih.gov Liposomal formulations can improve drug stability, increase circulation time, and reduce systemic toxicity. nih.gov Studies have shown that a promising chalcone derivative could be successfully encapsulated into liposomes while retaining its potent in vitro growth inhibitory effect against glioblastoma cells. nih.gov

Polymersomes: These are analogous to liposomes but are formed from synthetic block copolymers, offering higher stability and versatility. mdpi.com A study involving a chalcone derivative for glioblastoma treatment found that polymersomes could act as a stable and effective delivery vehicle. mdpi.com

Carbon Dots: These are a class of carbon-based nanoparticles being investigated as nanocarriers for targeted drug delivery of anti-cancer chalcones for diseases like glioblastoma multiforme. researchgate.net

These advanced delivery systems offer the potential for sustained drug release and targeted action, ensuring that the therapeutic agent reaches its site of action at an effective concentration while minimizing off-target effects. mdpi.com

Integration of Omics Technologies for Comprehensive Mechanism Elucidation

Understanding the precise mechanism of action is crucial for the rational development of any therapeutic agent. While chalcones are known to interact with various biological targets, the full scope of their cellular effects is often not completely understood. nih.govresearchgate.net The integration of "omics" technologies—such as proteomics and metabolomics—offers a powerful, unbiased approach to comprehensively elucidate the mechanisms of action of Chalcone, 4'-methyl-3,4-(methylenedioxy)- derivatives.

Proteomics: This technology allows for the large-scale study of proteins. By treating cells or organisms with a chalcone derivative and comparing the protein expression profiles to untreated controls, researchers can identify which proteins are direct targets of the compound and which pathways are affected downstream.

Metabolomics: This involves the comprehensive analysis of metabolites within a biological system. Metabolomics can reveal how a chalcone derivative alters cellular metabolism, providing insights into its functional effects. For example, studies on flavonoids in tea have used metabolomics and proteomics to track changes in related compounds during processing. nih.gov

By combining these systems-level approaches, researchers can construct a detailed map of the molecular interactions and pathway perturbations caused by a chalcone derivative. This comprehensive understanding is invaluable for identifying biomarkers of drug response and for optimizing the structure of the compound to enhance its desired effects while minimizing unwanted side effects.

Exploration of Structure-Kinetic Relationship (SKR) Studies

While SAR provides a measure of a drug's affinity for its target, SKR provides insight into the duration of the drug-target interaction, often referred to as residence time. khanacademy.org A longer residence time can lead to a more sustained biological effect in vivo, which may not be predicted by affinity alone.

For chalcone derivatives, SKR studies would involve:

Synthesizing a series of analogues with systematic modifications to the 4'-methyl-3,4-(methylenedioxy) scaffold.

Conducting detailed enzyme kinetic assays to measure not only the inhibitory potency (Ki) but also the association (kon) and dissociation (koff) rate constants for the interaction with a specific target enzyme. khanacademy.orgnih.gov

Correlating the structural modifications with the observed changes in binding kinetics.

This approach can guide the design of chalcone derivatives with optimized kinetic profiles for their intended biological targets, such as a long residence time for sustained enzyme inhibition. nih.govtandfonline.com Understanding the SKR can provide a more nuanced and predictive framework for lead optimization than SAR alone.

Advanced Computational Methodologies in Lead Optimization and Virtual Screening

Computational chemistry has become an indispensable tool in drug discovery, enabling the rapid screening of large compound libraries and the rational design of molecules with improved properties. danaher.compatsnap.com For chalcone derivatives, these methodologies are being applied to accelerate the identification of promising new therapeutic agents.

Key computational techniques used in chalcone research include:

Virtual Screening: This method involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target. informahealthcare.comnih.gov Compounds are scored based on their predicted binding affinity, allowing researchers to prioritize a smaller, more manageable number of candidates for chemical synthesis and biological testing. informahealthcare.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. unja.ac.idthepharmajournal.com For chalcones, docking studies have been used to investigate their interactions with targets like acetylcholinesterase, monoamine oxidase B, and various bacterial and cancer-related proteins, providing insights into the structural basis of their activity. nih.govthepharmajournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net These models can be used to predict the activity of new, unsynthesized chalcone derivatives, guiding the design of more potent compounds. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability over time. nih.govbohrium.com This is crucial for confirming that the interactions predicted by static docking are maintained in a more realistic, flexible environment. nih.gov

| Methodology | Application in Chalcone Research | Example Target/Study | Reference |

|---|---|---|---|

| Virtual Screening | Screening chalcone libraries to find potential inhibitors for a specific target. | Screening for inhibitors of 5-Lipoxygenase (5-LO) and Epidermal Growth Factor Receptor (EGFR-TK). | informahealthcare.comnih.gov |

| Molecular Docking | Predicting binding modes and affinities of chalcones to their protein targets. | Studying interactions with Bcl-2, antimalarial proteins, and acetylcholinesterase (AChE). | nih.govunja.ac.idaip.org |

| QSAR | Developing models to predict the antioxidant or other biological activities of new chalcone derivatives. | Analysis of antioxidant properties based on spatial, structural, and lipophilic characteristics. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Assessing the stability of chalcone-protein complexes and confirming binding interactions. | Confirming the stability of chalcone complexes with AChE and EGFR-TK. | nih.govbohrium.com |

These advanced computational approaches are integral to the lead optimization process, helping to refine the structure of hit compounds to improve their efficacy, selectivity, and pharmacokinetic properties, ultimately accelerating the journey from a promising scaffold to a potential clinical candidate. nih.govpatsnap.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4'-methyl-3,4-(methylenedioxy)chalcone, and how can its purity be validated?

- Methodology :

- Claisen-Schmidt condensation : React 3,4-(methylenedioxy)acetophenone with 4-methylbenzaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone core .

- Precursor selection : Use high-purity 3,4-(methylenedioxy)benzaldehyde (CAS 1201-94-7; purity ≥98%) and 4-methylacetophenone derivatives, as cataloged in reagent databases .

- Validation : Confirm structure via -NMR (aromatic proton integration), -NMR (carbonyl resonance at ~190 ppm), and HPLC (purity >95%) .

Q. Which in vitro assays are suitable for preliminary evaluation of its antibacterial activity?

- Methodology :

- Disk diffusion/Kirby-Bauer test : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; measure inhibition zones .

- Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) to quantify activity (e.g., MIC ≤50 µg/mL indicates potency) .

Q. How should researchers address inconsistencies in reported melting points for this chalcone?

- Methodology :

- Cross-reference databases : Use SciFinder Scholar to compare literature values, noting discrepancies due to polymorphic forms or impurities .

- Standardized recrystallization : Purify via ethanol/water mixture and report melting point with heating rate (e.g., 1°C/min) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for enhanced antibacterial activity?

- Methodology :

- Substituent variation : Synthesize analogs with halogenation at the 4'-position or methoxy groups at alternative positions .

- Computational docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli DNA gyrase) and predict binding affinities .

- Bioactivity correlation : Plot logP vs. MIC to assess hydrophobicity’s role in membrane penetration .

Q. What experimental strategies elucidate the mechanism of antibacterial action?

- Methodology :

- Membrane disruption assays : Measure cytoplasmic leakage (e.g., β-galactosidase release) using fluorescence spectroscopy .

- Enzyme inhibition studies : Perform kinetic assays on S. aureus enoyl-ACP reductase with varying chalcone concentrations .

- Transcriptomic profiling : Use RNA-seq to identify downregulated virulence genes (e.g., S. aureus toxin genes) post-treatment .

Q. How should contradictory data on chalcone efficacy across studies be resolved?

- Methodology :

- Meta-analysis : Compare variables like bacterial strain (ATCC vs. clinical isolates), solvent (DMSO vs. ethanol), and incubation time .

- Standardized protocols : Adopt CLSI guidelines for MIC determination and report solvent controls to exclude false positives .

Q. What computational tools optimize synthesis and biological activity prediction?

- Methodology :

- Reaction path search : Apply GRRM (Global Reaction Route Mapping) with quantum chemical calculations (e.g., DFT) to identify low-energy pathways .

- Machine learning : Train models on existing chalcone bioactivity data (ChEMBL) to predict MIC values for novel analogs .

Q. How can factorial design improve reaction yield and selectivity?

- Methodology :

- Design of Experiments (DoE) : Use a 2 factorial design to optimize temperature (60–80°C), catalyst loading (5–10 mol%), and reaction time (4–8 hrs) .

- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield (e.g., 85% at 75°C, 8 mol% NaOH, 6 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.